molecular formula C20H17N3O B8659073 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl-11-(phenylmethyl)- CAS No. 132686-97-6

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl-11-(phenylmethyl)-

Cat. No. B8659073
CAS RN: 132686-97-6
M. Wt: 315.4 g/mol
InChI Key: PGMDQXYPQSTTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl-11-(phenylmethyl)- is a useful research compound. Its molecular formula is C20H17N3O and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl-11-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl-11-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

132686-97-6

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

11-benzyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C20H17N3O/c1-22-17-11-5-6-12-18(17)23(14-15-8-3-2-4-9-15)19-16(20(22)24)10-7-13-21-19/h2-13H,14H2,1H3

InChI Key

PGMDQXYPQSTTCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C3=C(C1=O)C=CC=N3)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4.0 g of 6,11-dihydro-6-methyl-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one and 100 ml of dry DMF was added 1.2 g of 50% NaH in mineral oil. The resulting solution was heated to 60° C. for one hour. The dark red solution was cooled to 30° C. and 2.5 ml of benzyl bromide was added and stirred overnight under nitrogen. Methanol was added slowly until bubbling ceased, and the reaction mixture was then poured into 400 ml of water. The product was extracted with ether, dried over MgSO4, then concentrated and purified by column chromatography over silica gel. Elution of the material with 2% ethyl acetate/methylene chloride gave a white solid, which was recrystallized from methylene chloride/ether/petroleum ether to give 2.2 g (39% of theory) of 6,11-dihydro-11-benzyl-6-methyl-5H-pyrido[2,3-b][1,5]benzodiazapin-5-one, m.p. 168°-170° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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